3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups, including a benzodioxole, thiazolidinone, and pyridopyrimidinone moieties
Preparation Methods
The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Synthesis of the thiazolidinone ring: This involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.
Construction of the pyridopyrimidinone core: This can be synthesized via a multi-step process involving the condensation of a pyridine derivative with a suitable aldehyde, followed by cyclization and functional group modifications.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl and benzodioxole moieties, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and functional groups, it may exhibit biological activity, making it a candidate for drug development, particularly in anticancer and antimicrobial research.
Materials Science: The compound’s unique structure could be explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzodioxole and thiazolidinone moieties may play a role in binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar compounds to 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have been studied for their anticancer properties and share the benzodioxole moiety.
Indole derivatives: These compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrimidinone derivatives: These compounds exhibit various pharmacological activities, such as anticancer, antiviral, and antibacterial properties.
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C25H22N4O4S2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N4O4S2/c1-15-5-4-10-28-21(15)26-22(27-8-2-3-9-27)17(23(28)30)12-20-24(31)29(25(34)35-20)13-16-6-7-18-19(11-16)33-14-32-18/h4-7,10-12H,2-3,8-9,13-14H2,1H3/b20-12- |
InChI Key |
LGQKTZNTBZRWGU-NDENLUEZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCCC6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCCC6 |
Origin of Product |
United States |
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